molecular formula C25H26F2N6O2 B10861934 Nimucitinib CAS No. 2740557-24-6

Nimucitinib

Cat. No.: B10861934
CAS No.: 2740557-24-6
M. Wt: 480.5 g/mol
InChI Key: FDQSOYXLRVBMGA-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of nimucitinib involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using batch or continuous flow reactors. The process is designed to ensure consistent quality and scalability. Key considerations include the selection of raw materials, reaction conditions, and purification methods to meet regulatory standards .

Chemical Reactions Analysis

Types of Reactions

Nimucitinib undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted this compound analogs .

Scientific Research Applications

Nimucitinib has a wide range of scientific research applications, including:

Mechanism of Action

Nimucitinib exerts its effects by inhibiting Janus kinase activity. It binds to the ATP-binding site of Janus kinase, preventing the phosphorylation and activation of downstream signaling molecules. This inhibition disrupts the Janus kinase signaling pathway, leading to reduced inflammation and other therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Nimucitinib

This compound is unique in its specific application for treating dry eye syndrome by promoting tear production. Its selectivity and potency as a Janus kinase inhibitor make it a valuable tool in both research and therapeutic contexts .

Properties

CAS No.

2740557-24-6

Molecular Formula

C25H26F2N6O2

Molecular Weight

480.5 g/mol

IUPAC Name

4-[(3,5-difluorophenyl)methylamino]-6-[3-[[(3S)-piperidine-3-carbonyl]amino]anilino]pyridine-3-carboxamide

InChI

InChI=1S/C25H26F2N6O2/c26-17-7-15(8-18(27)9-17)12-30-22-11-23(31-14-21(22)24(28)34)32-19-4-1-5-20(10-19)33-25(35)16-3-2-6-29-13-16/h1,4-5,7-11,14,16,29H,2-3,6,12-13H2,(H2,28,34)(H,33,35)(H2,30,31,32)/t16-/m0/s1

InChI Key

FDQSOYXLRVBMGA-INIZCTEOSA-N

Isomeric SMILES

C1C[C@@H](CNC1)C(=O)NC2=CC=CC(=C2)NC3=NC=C(C(=C3)NCC4=CC(=CC(=C4)F)F)C(=O)N

Canonical SMILES

C1CC(CNC1)C(=O)NC2=CC=CC(=C2)NC3=NC=C(C(=C3)NCC4=CC(=CC(=C4)F)F)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.